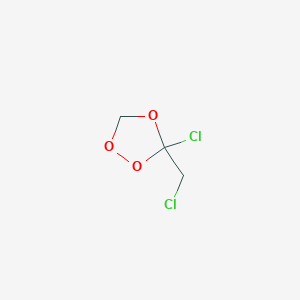
3-Chloro-3-(chloromethyl)-1,2,4-trioxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-3-(chloromethyl)-1,2,4-trioxolane (CT) is a chemical compound that has been studied for its potential use in various scientific research applications. It is a cyclic peroxide that has been synthesized using different methods and has shown promising results in its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Aplicaciones Científicas De Investigación
3-Chloro-3-(chloromethyl)-1,2,4-trioxolane has been studied for its potential use in various scientific research applications. It has been found to have antimicrobial, antimalarial, and anticancer properties. 3-Chloro-3-(chloromethyl)-1,2,4-trioxolane has been shown to inhibit the growth of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli (E. coli). It has also been found to be effective against the malaria parasite Plasmodium falciparum. In addition, 3-Chloro-3-(chloromethyl)-1,2,4-trioxolane has been shown to have anticancer properties, inhibiting the growth of cancer cells in vitro.
Mecanismo De Acción
The mechanism of action of 3-Chloro-3-(chloromethyl)-1,2,4-trioxolane is not fully understood, but it is thought to involve the generation of reactive oxygen species (ROS) and the disruption of cellular membranes. 3-Chloro-3-(chloromethyl)-1,2,4-trioxolane has been shown to induce oxidative stress in cells, leading to the generation of ROS. This oxidative stress can lead to the disruption of cellular membranes, which can cause cell death.
Biochemical and Physiological Effects
3-Chloro-3-(chloromethyl)-1,2,4-trioxolane has been shown to have both biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, leading to their death. 3-Chloro-3-(chloromethyl)-1,2,4-trioxolane has also been shown to inhibit the growth of bacteria by disrupting their cellular membranes. In addition, 3-Chloro-3-(chloromethyl)-1,2,4-trioxolane has been found to have anti-inflammatory properties, reducing inflammation in animal models of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Chloro-3-(chloromethyl)-1,2,4-trioxolane has several advantages for use in lab experiments. It is stable and can be stored for long periods of time without degradation. It is also easy to handle and can be synthesized using relatively simple methods. However, 3-Chloro-3-(chloromethyl)-1,2,4-trioxolane has some limitations for use in lab experiments. It is toxic and must be handled with care. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
For the use of 3-Chloro-3-(chloromethyl)-1,2,4-trioxolane include the development of 3-Chloro-3-(chloromethyl)-1,2,4-trioxolane-based therapies, investigation of its mechanism of action, and the development of new methods for its synthesis.
Métodos De Síntesis
3-Chloro-3-(chloromethyl)-1,2,4-trioxolane can be synthesized using different methods, including the reaction of chloral hydrate with sodium hypochlorite, the reaction of chloral hydrate with hydrochloric acid and sodium hypochlorite, and the reaction of chloral hydrate with hydrogen chloride gas. The reaction of chloral hydrate with sodium hypochlorite is the most common method used to synthesize 3-Chloro-3-(chloromethyl)-1,2,4-trioxolane. This method involves the reaction of chloral hydrate with sodium hypochlorite in the presence of an acid catalyst to produce 3-Chloro-3-(chloromethyl)-1,2,4-trioxolane.
Propiedades
Número CAS |
153940-10-4 |
|---|---|
Nombre del producto |
3-Chloro-3-(chloromethyl)-1,2,4-trioxolane |
Fórmula molecular |
C3H4Cl2O3 |
Peso molecular |
158.96 g/mol |
Nombre IUPAC |
3-chloro-3-(chloromethyl)-1,2,4-trioxolane |
InChI |
InChI=1S/C3H4Cl2O3/c4-1-3(5)6-2-7-8-3/h1-2H2 |
Clave InChI |
XQOFJITZFVUTDV-UHFFFAOYSA-N |
SMILES |
C1OC(OO1)(CCl)Cl |
SMILES canónico |
C1OC(OO1)(CCl)Cl |
Sinónimos |
1,2,4-Trioxolane,3-chloro-3-(chloromethyl)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



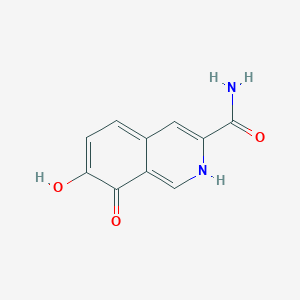


![N-[2-(Piperidinylamino)ethyl]-4-iodobenzamide](/img/structure/B115858.png)
![2-[4-[2-[(4-Chlorophenyl)sulfonylamino]ethylsulfanyl]-2,6-difluorophenoxy]acetic acid](/img/structure/B115861.png)
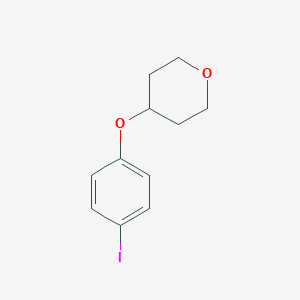
![2-Bromo-1-[(2R)-tetrahydro-2-furanyl]-ethanone](/img/structure/B115866.png)
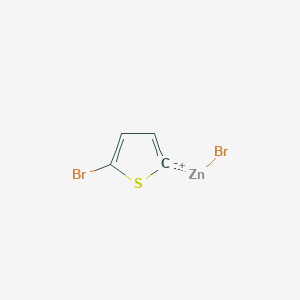
![6-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B115870.png)

![2-Isopropyl-5,5-dimethyl-2,6-dihydro-[1,3]oxazine](/img/structure/B115874.png)
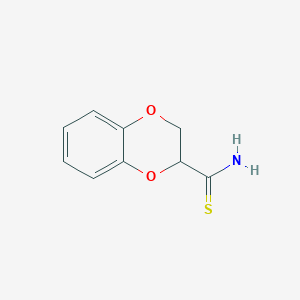
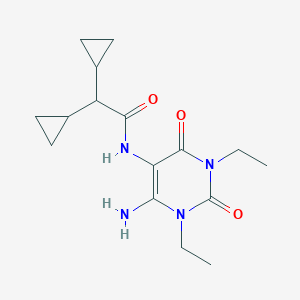
![3-amino-N-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]propanamide](/img/structure/B115878.png)